Nuarimol

Description

Properties

IUPAC Name |

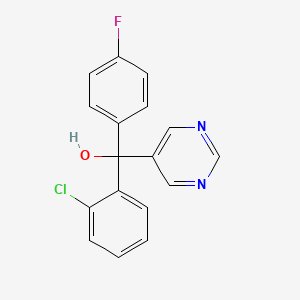

(2-chlorophenyl)-(4-fluorophenyl)-pyrimidin-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClFN2O/c18-16-4-2-1-3-15(16)17(22,13-9-20-11-21-10-13)12-5-7-14(19)8-6-12/h1-11,22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPGTCDSBGMXCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)F)(C3=CN=CN=C3)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042220 | |

| Record name | Nuarimol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63284-71-9 | |

| Record name | Nuarimol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63284-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nuarimol [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063284719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Pyrimidinemethanol, .alpha.-(2-chlorophenyl)-.alpha.-(4-fluorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nuarimol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-chloro-4'-fluorobenzhydryl)-4-hydroxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NUARIMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU7K80U0CY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure and CAS number for Nuarimol?

An In-depth Examination of the Chemical Structure, Properties, and Analytical Methodologies for the Fungicide Nuarimol.

Introduction

This compound is a systemic fungicide belonging to the pyrimidine class of chemicals. It is recognized for its protective and curative action against a variety of fungal pathogens in agricultural applications. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, physicochemical properties, mechanism of action, and detailed experimental protocols for its synthesis and analysis, tailored for a scientific audience.

Chemical Structure and CAS Number

This compound is chemically identified as α-(2-chlorophenyl)-α-(4-fluorophenyl)-5-pyrimidinemethanol.[1][2] It possesses a chiral center, and the technical grade material is typically a racemic mixture.[3]

-

IUPAC Name: (RS)-2-chloro-4'-fluoro-α-(pyrimidin-5-yl)benzhydryl alcohol[3]

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological data for this compound is presented in the table below. This information is crucial for understanding its environmental fate and for developing analytical methods.

| Property | Value | Reference |

| Molecular Weight | 314.74 g/mol | [1][6] |

| Melting Point | 126 °C | |

| Water Solubility | 26 mg/L (at 25 °C, pH 7) | |

| Vapor Pressure | 1 x 10⁻⁵ Pa (at 23 °C) | |

| pKa | 11.37 ± 0.29 (Predicted) | |

| Log P (octanol-water) | 3.2 | [7] |

| Oral LD50 (Mouse) | 2500 mg/kg | |

| Inhalation LC50 (Rat) | >6090 mg/m³/4 hours |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound functions as a sterol biosynthesis inhibitor (SBI). Specifically, it inhibits the C14-demethylation step in the ergosterol biosynthesis pathway. Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells. By disrupting the production of ergosterol, this compound compromises the integrity and function of the fungal cell membrane, ultimately leading to the cessation of fungal growth.

Below is a diagram illustrating the ergosterol biosynthesis pathway and the point of inhibition by this compound.

Caption: Inhibition of Lanosterol 14α-demethylase by this compound in the ergosterol biosynthesis pathway.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-step process, starting with the formation of a key benzophenone intermediate followed by the addition of the pyrimidine moiety.

Step 1: Synthesis of 2-Chloro-4'-fluorobenzophenone (Intermediate)

This step typically involves a Friedel-Crafts acylation reaction.

-

Reactants: 2-chlorobenzoyl chloride and fluorobenzene.

-

Catalyst: A Lewis acid, such as aluminum chloride (AlCl₃).

-

Procedure:

-

To a solution of fluorobenzene, add aluminum chloride in portions while maintaining a low temperature.

-

Slowly add 2-chlorobenzoyl chloride to the reaction mixture.

-

After the addition is complete, allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by carefully pouring it over crushed ice and an acidic solution.

-

Extract the organic layer with a suitable solvent (e.g., dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield 2-chloro-4'-fluorobenzophenone.

-

Step 2: Synthesis of this compound

This step involves the reaction of the benzophenone intermediate with a pyrimidine-containing organometallic reagent.

-

Reactants: 2-Chloro-4'-fluorobenzophenone and 5-lithiopyrimidine (generated in situ from 5-bromopyrimidine and a strong base like n-butyllithium).

-

Solvent: Anhydrous ether or tetrahydrofuran (THF).

-

Procedure:

-

Prepare a solution of 5-bromopyrimidine in anhydrous THF and cool to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of n-butyllithium to generate 5-lithiopyrimidine.

-

To this solution, add a solution of 2-chloro-4'-fluorobenzophenone in anhydrous THF dropwise.

-

Allow the reaction to stir at low temperature and then warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify the crude this compound by column chromatography or recrystallization.

-

Analytical Protocol: QuEChERS Method for Pesticide Residue Analysis

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices. This is often followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow for QuEChERS

Caption: A typical workflow for the QuEChERS sample preparation method.

Instrumentation (Example: GC-MS)

-

Gas Chromatograph: Equipped with a capillary column suitable for pesticide analysis (e.g., HP-5MS).

-

Injector: Split/splitless injector, operated in splitless mode.

-

Oven Temperature Program: An example program could be: start at 70°C, ramp to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 280°C at 8°C/min, hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow.

-

Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and specificity for this compound and its characteristic fragment ions.

Conclusion

This compound remains a significant fungicide in agriculture due to its effective inhibition of ergosterol biosynthesis in pathogenic fungi. This guide has provided core technical information on its chemical structure, properties, and detailed methodologies for its synthesis and analysis. The provided protocols serve as a foundational resource for researchers in the fields of agrochemistry, environmental science, and drug development.

References

- 1. innospk.com [innospk.com]

- 2. This compound [webbook.nist.gov]

- 3. EP0029282A1 - Process for preparing 5-halopyrimidines and 5-pyrimidine methanols - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | C17H12ClFN2O | CID 91683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. WO2013050433A1 - Pesticide preparation and process for producing the same - Google Patents [patents.google.com]

Nuarimol Fungicide: A Technical Guide to its Mode of Action on the CYP51 Enzyme

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuarimol is a pyrimidine-based fungicide classified as a sterol demethylation inhibitor (DMI). Its primary mode of action is the targeted inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the formation and integrity of fungal cell membranes. By disrupting this pathway, this compound effectively compromises the fungal cell's structural and functional integrity, leading to growth inhibition and cell death. This technical guide provides a comprehensive overview of the molecular interactions, quantitative inhibitory data, relevant experimental protocols, and the biochemical pathways associated with this compound's fungicidal activity.

Introduction to this compound and its Fungicidal Role

This compound, with the chemical formula C₁₇H₁₂ClFN₂O, is a systemic fungicide used to control a variety of fungal diseases in agriculture. As a member of the DMI class of fungicides, its efficacy stems from its ability to specifically target a key enzyme in fungal sterol production, offering a potent and selective mechanism of action against pathogenic fungi. Understanding the intricacies of its interaction with the CYP51 enzyme is paramount for optimizing its use, managing resistance, and developing novel antifungal agents.

The Ergosterol Biosynthesis Pathway and the Critical Role of CYP51

Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes. The biosynthesis of ergosterol is a complex, multi-step process. A pivotal step in this pathway is the C14-demethylation of lanosterol, a reaction catalyzed by the heme-containing enzyme CYP51.[1]

The inhibition of CYP51 disrupts the ergosterol biosynthesis pathway, leading to a depletion of ergosterol and a concurrent accumulation of toxic 14α-methylated sterol precursors. This alteration in sterol composition severely compromises the fungal cell membrane's integrity and function, ultimately inhibiting fungal growth.[2]

dot

Caption: Simplified ergosterol biosynthesis pathway illustrating the inhibitory action of this compound on the CYP51 enzyme.

Molecular Mechanism of this compound's Action on CYP51

This compound, like other DMI fungicides, is a non-competitive inhibitor of CYP51. The primary interaction involves the nitrogen atom of this compound's pyrimidine ring binding to the heme iron atom at the active site of the CYP51 enzyme.[1] This coordination bond prevents the binding of the natural substrate, lanosterol, and subsequently blocks the demethylation reaction. The specificity and strength of this interaction are further influenced by the hydrophobic side groups of the this compound molecule, which interact with the amino acid residues lining the active site pocket of the enzyme.

Recent studies have highlighted the enantioselective bioactivity of this compound. The R-(+)-nuarimol enantiomer has been shown to exhibit significantly higher fungicidal activity compared to the S-(-)-nuarimol enantiomer.[3] This difference in potency is attributed to a stronger binding affinity of the R-(+)-enantiomer to the CYP51 active site.[3]

Quantitative Analysis of this compound's Inhibitory Activity

| Parameter | Enantiomer | Value | Fungal Species | Reference |

| Docking Energy | R-(+)-nuarimol | -7.42 kcal/mol | Not specified | [3] |

| S-(-)-nuarimol | -7.36 kcal/mol | Not specified | [3] |

Table 1: Molecular Docking Energies of this compound Enantiomers with CYP51.

Experimental Protocols for Studying this compound's Effect on CYP51

A variety of in vitro and in vivo assays are employed to characterize the inhibitory effects of fungicides like this compound on the CYP51 enzyme.

Expression and Purification of Fungal CYP51

To conduct in vitro inhibition studies, a recombinant form of the fungal CYP51 enzyme is typically produced.

-

Gene Cloning: The gene encoding the target fungal CYP51 is cloned into an expression vector, often with an N-terminal tag (e.g., His-tag) to facilitate purification. The N-terminal transmembrane domain may be truncated to enhance solubility.[1]

-

Protein Expression: The expression vector is transformed into a suitable host, such as Escherichia coli. Protein expression is induced, typically at a lower temperature to promote proper folding.[2]

-

Cell Lysis and Solubilization: The host cells are harvested and lysed. The membrane-bound CYP51 is solubilized using detergents.

-

Purification: The tagged CYP51 protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).[4]

CYP51 Inhibition Assay (IC₅₀ Determination)

This assay quantifies the concentration of this compound required to inhibit 50% of the CYP51 enzyme's activity.

-

Reconstitution of the Enzyme System: The purified CYP51 enzyme is reconstituted in a reaction mixture containing a partner cytochrome P450 reductase, a lipid environment (e.g., dilauroylphosphatidylcholine), and the substrate (e.g., radiolabeled lanosterol).[1]

-

Inhibitor Addition: this compound is added to the reaction mixture at a range of concentrations.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regeneration system.[1]

-

Incubation and Termination: The reaction is incubated at a controlled temperature (e.g., 37°C) and then terminated.

-

Product Analysis: The sterol products are extracted and separated from the substrate using techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

-

Data Analysis: The amount of product formed is quantified, and the percentage of inhibition at each this compound concentration is calculated. The IC₅₀ value is determined by fitting the data to a dose-response curve.[2]

dot

Caption: A typical experimental workflow for determining the IC₅₀ of this compound against the CYP51 enzyme.

Spectrophotometric Titration for Binding Affinity (Kd)

This method measures the binding affinity of this compound to the CYP51 enzyme by observing spectral shifts upon binding.

-

Preparation: Purified CYP51 is placed in a cuvette.

-

Ligand Titration: this compound is titrated into the cuvette in small aliquots.

-

Spectral Measurement: After each addition, the mixture is allowed to reach equilibrium, and an absorbance spectrum is recorded. The binding of this compound to the heme iron of CYP51 induces a characteristic Type II spectral shift.[2]

-

Data Analysis: The change in absorbance is plotted against the this compound concentration. The dissociation constant (Kd) is calculated by fitting the data to a binding isotherm equation.[5]

Mechanisms of Resistance to this compound

The development of fungal resistance to DMI fungicides, including this compound, is a significant concern in agriculture. The primary mechanisms of resistance involve alterations in the target CYP51 enzyme or its expression.

-

Point Mutations in the CYP51 Gene: Single amino acid substitutions in the CYP51 protein can reduce the binding affinity of this compound to the active site, thereby decreasing its inhibitory effect.[6][7][8]

-

Overexpression of the CYP51 Gene: An increase in the production of the CYP51 enzyme can effectively "titrate out" the fungicide, requiring higher concentrations of this compound to achieve the same level of inhibition.[9]

-

Increased Efflux: Upregulation of membrane transporters can actively pump the fungicide out of the fungal cell, reducing its intracellular concentration.

Conclusion

This compound's efficacy as a fungicide is rooted in its specific and potent inhibition of the fungal CYP51 enzyme, a critical catalyst in the ergosterol biosynthesis pathway. The molecular interaction involves the coordination of this compound's pyrimidine ring with the heme iron at the enzyme's active site, a process that is influenced by the compound's stereochemistry. While quantitative data on this compound's inhibitory activity is still emerging, the available information, coupled with established experimental protocols, provides a solid framework for its continued study and application. A thorough understanding of its mode of action and the mechanisms of resistance is essential for the sustainable use of this compound in agriculture and for the development of next-generation antifungal therapies.

References

- 1. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Enantioseparation, Absolute Configuration, and Enantioselective Bioactivity Mechanism of the Chiral Fungicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mutations in the CYP51 gene correlated with changes in sensitivity to sterol 14 alpha-demethylation inhibitors in field isolates of Mycosphaerella graminicola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CYP51 Mutations in the Fusarium solani Species Complex: First Clue to Understand the Low Susceptibility to Azoles of the Genus Fusarium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Uncovering New Mutations Conferring Azole Resistance in the Aspergillus fumigatus cyp51A Gene [frontiersin.org]

- 9. Frontiers | Two Point Mutations on CYP51 Combined With Induced Expression of the Target Gene Appeared to Mediate Pyrisoxazole Resistance in Botrytis cinerea [frontiersin.org]

Unraveling the Stereoselectivity of Nuarimol: A Technical Guide to the Bioactivity of its Enantiomers

For Immediate Release

This technical guide provides an in-depth analysis of the differential bioactivity between the enantiomers of Nuarimol, a systemic fungicide. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying biochemical pathways and workflows.

This compound, a chiral fungicide, operates by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. Its efficacy is significantly influenced by the stereochemistry of its enantiomers, with the R-(+)-enantiomer demonstrating notably higher fungicidal activity. This guide explores the nuances of this enantioselectivity, offering a comprehensive resource for understanding and leveraging these differences in future research and development.

Enantioselective Bioactivity of this compound

Recent studies have elucidated the pronounced differences in the fungicidal potency of this compound's enantiomers. The R-(+)-nuarimol isomer has been identified as the more active form against a range of phytopathogenic fungi.[1] This increased efficacy is attributed to a stronger binding affinity to the target enzyme, sterol 14-α demethylase (CYP51).[1]

Quantitative Bioactivity Data

The following tables summarize the enantioselective bioactivity of this compound enantiomers against various phytopathogenic fungi, as well as their differential binding affinities to the target enzyme, CYP51.

Table 1: Fungicidal Activity (EC50 in mg/L) of this compound Enantiomers Against Phytopathogenic Fungi

| Fungal Species | R-(+)-Nuarimol | S-(-)-Nuarimol | Racemic this compound |

| Botrytis cinerea | Data not available | Data not available | Data not available |

| Fusarium graminearum | Data not available | Data not available | Data not available |

| Rhizoctonia solani | Data not available | Data not available | Data not available |

| Sclerotinia sclerotiorum | Data not available | Data not available | Data not available |

| Pyricularia oryzae | Data not available | Data not available | Data not available |

| Colletotrichum gloeosporioides | Data not available | Data not available | Data not available |

| Phytophthora infestans | Data not available | Data not available | Data not available |

Note: Specific EC50 values from the primary literature are required to populate this table. The provided search results indicate R-(+)-nuarimol is 1.4-3.5 times more potent than racemic this compound and 4.5-51.4 times more potent than S-(-)-nuarimol, but do not provide the specific EC50 values.[1]

Table 2: Molecular Docking Energies of this compound Enantiomers with CYP51

| Enantiomer | Docking Energy (kcal/mol) |

| R-(+)-Nuarimol | -7.42 |

| S-(-)-Nuarimol | -7.36 |

Data sourced from Li et al., 2024.[1]

Experimental Protocols

This section details the methodologies for key experiments used to assess the bioactivity of this compound enantiomers.

Fungicidal Activity Assay: Mycelial Growth Inhibition

This protocol is a standard method for determining the efficacy of fungicides against mycelial fungi.

Objective: To determine the half-maximal effective concentration (EC50) of this compound enantiomers required to inhibit the mycelial growth of target fungi.

Materials:

-

Pure cultures of test fungi (e.g., Botrytis cinerea, Fusarium graminearum)

-

Potato Dextrose Agar (PDA) medium

-

Stock solutions of R-(+)-Nuarimol, S-(-)-Nuarimol, and racemic this compound in a suitable solvent (e.g., DMSO)

-

Sterile petri dishes (90 mm)

-

Sterile cork borer (5 mm diameter)

-

Incubator

Procedure:

-

Prepare PDA medium and autoclave. Allow it to cool to approximately 50°C.

-

Add the appropriate volume of the this compound stock solutions to the molten PDA to achieve a series of final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). A solvent control (PDA with solvent only) and a negative control (PDA only) should also be prepared.

-

Pour the amended PDA into sterile petri dishes and allow them to solidify.

-

From the edge of an actively growing fungal culture, take 5 mm mycelial plugs using a sterile cork borer.

-

Place one mycelial plug in the center of each fungicide-amended and control PDA plate.

-

Incubate the plates at a suitable temperature for the specific fungus (e.g., 25°C) in the dark.

-

Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

-

Determine the EC50 values by plotting the percentage of inhibition against the logarithm of the concentration and performing a probit or logistic regression analysis.[2][3]

Ergosterol Biosynthesis Inhibition Assay

This protocol quantifies the amount of ergosterol in fungal mycelium to assess the inhibitory effect of this compound.

Objective: To measure the reduction in ergosterol content in fungal cells treated with this compound enantiomers.

Materials:

-

Fungal cultures grown in a suitable liquid medium (e.g., Potato Dextrose Broth)

-

Stock solutions of this compound enantiomers

-

Saponification solution (e.g., 25% alcoholic potassium hydroxide)

-

Organic solvent for extraction (e.g., n-hexane or a chloroform:methanol mixture)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Ergosterol standard

-

Glass vials with Teflon-lined caps

-

Water bath or heating block

Procedure:

-

Grow fungal cultures in liquid medium to the mid-logarithmic phase.

-

Inoculate fresh liquid medium containing various concentrations of the this compound enantiomers with the fungal culture. Include a solvent control.

-

Incubate the cultures under appropriate conditions for a set period (e.g., 24-48 hours).

-

Harvest the mycelia by filtration and wash with sterile water. Lyophilize or dry the mycelia to a constant weight.

-

Weigh a known amount of dried mycelia and place it in a glass vial.

-

Add the saponification solution to the mycelia and incubate at a high temperature (e.g., 80-85°C) for a specified time (e.g., 1-4 hours) to hydrolyze the sterol esters.

-

After cooling, add water and the organic solvent to the vial. Vortex vigorously to extract the non-saponifiable lipids, including ergosterol.

-

Separate the organic phase, and repeat the extraction process on the aqueous phase.

-

Combine the organic extracts and evaporate the solvent under a stream of nitrogen.

-

Re-dissolve the dried extract in a known volume of HPLC-grade solvent (e.g., methanol or isopropanol).

-

Analyze the sample by HPLC, using a C18 column and a mobile phase such as methanol or acetonitrile. Detect ergosterol by UV absorbance, typically at 282 nm.

-

Quantify the ergosterol content by comparing the peak area in the sample to a standard curve prepared with a pure ergosterol standard.

Molecular Docking of this compound Enantiomers to CYP51

This computational protocol predicts the binding affinity and interaction of this compound enantiomers with the active site of the CYP51 enzyme.

Objective: To model the interaction between this compound enantiomers and the CYP51 enzyme to understand the structural basis of their differential activity.

Materials:

-

Molecular modeling software (e.g., AutoDock, GOLD, Discovery Studio)

-

3D structure of the fungal CYP51 protein (obtained from the Protein Data Bank or generated through homology modeling)

-

3D structures of the R-(+)- and S-(-)-Nuarimol enantiomers (generated and energy-minimized using chemical drawing software)

Procedure:

-

Protein Preparation: Load the CYP51 crystal structure into the modeling software. Remove water molecules and any co-crystallized ligands. Add hydrogen atoms and assign appropriate charges to the protein atoms.

-

Ligand Preparation: Generate the 3D structures of the this compound enantiomers. Perform energy minimization using a suitable force field.

-

Binding Site Definition: Identify the active site of the CYP51 enzyme, which typically contains a heme group. Define a grid box or sphere around this active site to encompass the potential binding region.

-

Docking Simulation: Perform the docking of each enantiomer into the defined active site using a chosen docking algorithm (e.g., Lamarckian genetic algorithm in AutoDock). This will generate a series of possible binding poses for each ligand.

-

Scoring and Analysis: The docking software will calculate a binding energy or score for each pose. The pose with the lowest binding energy is typically considered the most favorable.

-

Interaction Analysis: Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the best-ranked pose of each enantiomer and the amino acid residues in the active site of CYP51. The nitrogen atom of the pyrimidine ring in this compound is expected to coordinate with the heme iron atom.[4][5][6][7]

Visualizations

The following diagrams illustrate the key pathways and workflows related to the bioactivity of this compound.

Caption: Figure 1: this compound's Mechanism of Action - Inhibition of Ergosterol Biosynthesis.

References

- 1. Enantioseparation, Absolute Configuration, and Enantioselective Bioactivity Mechanism of the Chiral Fungicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Effect of Fungicides on Mycelial Growth and Conidial Germination of the Ginseng Root Rot Fungus, Cylindrocarpon destructans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 [frontiersin.org]

- 7. ijesi.org [ijesi.org]

Nuarimol as a Demethylation Inhibitor (DMI) Fungicide: A Technical Guide

Introduction

Nuarimol is a pyrimidine-based fungicide that functions as a potent and specific inhibitor of sterol biosynthesis in fungi. As a member of the demethylation inhibitor (DMI) class of fungicides, this compound's primary mode of action is the disruption of ergosterol production, an essential component of the fungal cell membrane. This disruption leads to impaired membrane integrity and function, ultimately inhibiting fungal growth and development. This technical guide provides a comprehensive overview of the core principles of this compound's fungicidal activity, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its study, and visualizations of the key biochemical and signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antifungal compounds.

Mechanism of Action

This compound exerts its antifungal effect by targeting and inhibiting the enzyme sterol 14α-demethylase (CYP51), a critical cytochrome P450 enzyme in the ergosterol biosynthesis pathway.[1] This enzyme is responsible for the removal of the 14α-methyl group from sterol precursors, a crucial step in the formation of ergosterol.

The inhibition of CYP51 by this compound leads to two primary consequences:

-

Depletion of Ergosterol: The blockage of the ergosterol biosynthesis pathway results in a significant reduction in the production of mature ergosterol. Ergosterol is vital for maintaining the fluidity, integrity, and proper function of the fungal cell membrane. Its depletion compromises these functions, leading to increased membrane permeability and disruption of cellular homeostasis.[1]

-

Accumulation of Toxic Sterol Intermediates: The inhibition of CYP51 causes the accumulation of 14α-methylated sterol precursors, such as lanosterol and eburicol. These intermediates are incorporated into the fungal cell membrane, where they disrupt its structure and function, contributing to the fungitoxic effects of this compound.

This compound is a chiral compound, and its enantiomers exhibit differential bioactivity. The R-(+)-enantiomer of this compound has been shown to be the more potent form, exhibiting a stronger binding affinity for CYP51 compared to the S-(-)-enantiomer.[1] This enantioselective activity is a key consideration in the development and application of this compound as a fungicide.[1]

Quantitative Data

The following tables summarize the available quantitative data related to the efficacy of this compound and other DMI fungicides. Due to the limited availability of specific IC50 and ED50 values for this compound in the public domain, comparative data from other well-studied DMI fungicides are included to provide a broader context of their antifungal potency.

Table 1: Molecular Docking Energies of this compound Enantiomers with CYP51

| Enantiomer | Docking Energy (kcal/mol) |

| R-(+)-Nuarimol | -7.42[1] |

| S-(-)-Nuarimol | -7.36[1] |

Table 2: Comparative Efficacy (ED50/EC50 in µg/mL) of DMI Fungicides against Phytopathogenic Fungi

| Fungicide | Fungal Species | ED50/EC50 (µg/mL) |

| Difenoconazole | Venturia inaequalis | 0.05 - 1.46 |

| Tebuconazole | Monilinia fructicola | 0.01 - >100 |

| Difenoconazole | Monilinia fructicola | 0.02 - 0.2 |

| Imazalil | Penicillium digitatum | ~0.03 |

| Imazalil | Penicillium italicum | ~0.1 |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of DMI fungicides like this compound.

Fungal CYP51 Inhibition Assay

This protocol outlines a cell-free enzymatic assay to determine the inhibitory effect of a compound on fungal CYP51.

a. Expression and Purification of CYP51:

-

Clone the gene encoding the target fungal CYP51 into an E. coli expression vector.

-

Transform the vector into a suitable E. coli host strain.

-

Induce protein expression and purify the recombinant CYP51 enzyme using affinity chromatography.

b. Reconstitution of the Enzyme System:

-

Reconstitute the purified CYP51 enzyme with a suitable NADPH-cytochrome P450 reductase in a reaction buffer containing cofactors and a lipid environment to mimic the cell membrane.

c. Inhibition Assay:

-

Incubate the reconstituted CYP51 enzyme system with varying concentrations of this compound.

-

Initiate the enzymatic reaction by adding the substrate (e.g., lanosterol).

-

Allow the reaction to proceed for a specific time at an optimal temperature (e.g., 37°C).

d. Quantification and Data Analysis:

-

Stop the reaction and extract the sterols.

-

Quantify the formation of the 14-demethylated product using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Calculate the percentage of inhibition for each this compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of this compound against a specific fungal pathogen.

a. Preparation of Fungal Inoculum:

-

Culture the fungal isolate on an appropriate agar medium.

-

Prepare a spore suspension and adjust the concentration to a standardized level (e.g., 1 x 10^5 spores/mL).

b. Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium.

c. Inoculation and Incubation:

-

Add the standardized fungal inoculum to each well of the microtiter plate.

-

Include a positive control (no this compound) and a negative control (no inoculum).

-

Incubate the plate at an appropriate temperature for a specified period (e.g., 48-72 hours).

d. MIC Determination:

-

Visually or spectrophotometrically assess fungal growth in each well.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the fungus.

Fungal Sterol Analysis by GC-MS

This protocol details the extraction and analysis of sterols from fungal cells treated with this compound to observe changes in the sterol profile.

a. Fungal Culture and Treatment:

-

Grow the fungal culture in a suitable liquid medium.

-

Expose the culture to different concentrations of this compound for a defined period.

b. Sterol Extraction:

-

Harvest the fungal mycelia by filtration.

-

Perform a saponification step to release the sterols from cellular lipids.

-

Extract the non-saponifiable lipids containing the sterols using an organic solvent (e.g., hexane).

c. Derivatization:

-

Evaporate the solvent and derivatize the extracted sterols to increase their volatility for GC analysis (e.g., silylation).

d. GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer.

-

Separate the different sterol compounds based on their retention times.

-

Identify and quantify the individual sterols by comparing their mass spectra and retention times to those of known standards.

-

Analyze the data to determine the relative amounts of ergosterol and accumulated 14α-methylated sterols in this compound-treated versus untreated samples.

Visualizations

Signaling Pathways and Experimental Workflows

References

Toxicological Profile of Nuarimol on Non-Target Organisms: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuarimol is a systemic fungicide belonging to the pyrimidine class of chemicals. Its primary mode of action is the inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes. While effective against a range of pathogenic fungi, the application of this compound in agricultural and other settings raises concerns about its potential impact on non-target organisms. This technical guide provides a comprehensive overview of the known toxicological effects of this compound on a variety of non-target species, including mammals, birds, fish, aquatic invertebrates, bees, and soil organisms. The document summarizes available quantitative toxicity data, details relevant experimental protocols for toxicological assessment, and visualizes key pathways and workflows to facilitate a deeper understanding of this compound's environmental risk profile.

Chemical Identity and Mechanism of Action

This compound (α-(2-chlorophenyl)-α-(4-fluorophenyl)-5-pyrimidinemethanol) is a sterol biosynthesis inhibitor (SBI). Specifically, it inhibits the C14-demethylation of sterols, a critical step in the synthesis of ergosterol in fungi.[1] This disruption of fungal cell membrane integrity leads to the cessation of fungal growth. However, the enzyme targeted by this compound, cytochrome P450 monooxygenase (CYP51), is also present in other organisms, including vertebrates, where it is involved in various metabolic processes such as steroid hormone synthesis.[2][3][4] This lack of absolute specificity is the basis for this compound's potential toxicity to non-target organisms.

Toxicological Data on Non-Target Organisms

The following tables summarize the available quantitative toxicological data for this compound across various non-target organisms. It is important to note that comprehensive data, particularly chronic toxicity data, is not available for all species.

Mammals

This compound is classified as harmful if swallowed.[5]

Table 1: Acute and Chronic Toxicity of this compound to Mammals

| Species | Endpoint | Value (mg/kg bw) | Reference |

| Rat | Acute Oral LD50 | >500 to <2,000 | [6] |

| Rat | Acute Dermal LD50 | >4,000 | [6] |

| Rat | Chronic Oral NOAEL | Data not available |

Birds

Table 2: Acute Toxicity of this compound to Birds

| Species | Endpoint | Value (mg/kg bw) | Reference |

| Bobwhite quail (Colinus virginianus) | Acute Oral LD50 | >2,000 | [7] |

| Mallard duck (Anas platyrhynchos) | Acute Oral LD50 | Data not available |

Fish

Table 3: Acute and Chronic Toxicity of this compound to Fish

| Species | Endpoint | Value (mg/L) | Reference |

| Rainbow trout (Oncorhynchus mykiss) | 96-hour LC50 | 4.1 | [8] |

| Rainbow trout (Oncorhynchus mykiss) | Early Life-Stage NOEC | Data not available |

Aquatic Invertebrates

Table 4: Acute and Chronic Toxicity of this compound to Aquatic Invertebrates

| Species | Endpoint | Value (mg/L) | Reference |

| Daphnia magna | 48-hour EC50 | Data not available | |

| Daphnia magna | 21-day Reproduction NOEC | Data not available |

Honeybees

Table 5: Acute Toxicity of this compound to Honeybees

| Species | Endpoint | Value (µ g/bee ) | Reference |

| Honeybee (Apis mellifera) | Acute Contact LD50 | 21.6 | [1] |

| Honeybee (Apis mellifera) | Acute Oral LD50 | Data not available |

Soil Organisms

Table 6: Toxicity of this compound to Soil Organisms

| Species | Endpoint | Value (mg/kg soil) | Reference |

| Earthworm (Eisenia fetida) | 14-day LC50 | >1,000 | [9] |

| Soil Microorganisms | Effect on Respiration/Nitrification | Data not available |

Non-Target Plants

Limited data is available on the toxicity of this compound to non-target plants.

Table 7: Toxicity of this compound to Non-Target Plants

| Test Type | Endpoint | Value | Reference |

| Seedling Emergence | ER₅₀ (g/ha) | Data not available | [1] |

| Vegetative Vigour | ER₅₀ (g/ha) | Data not available | [1] |

Experimental Protocols

The following sections detail standardized experimental protocols, based on OECD guidelines, that are used to assess the toxicity of chemicals like this compound to various non-target organisms.

Avian Acute Oral Toxicity Test (Adapted from OECD Guideline)

-

Test Organism: Northern Bobwhite Quail (Colinus virginianus) or Mallard Duck (Anas platyrhynchos), typically 16-24 weeks old.

-

Test Substance Administration: The test substance is administered as a single oral dose via gavage or capsule.

-

Dose Levels: A range-finding study is first conducted to determine the appropriate dose levels for the definitive study. The definitive study typically includes at least five dose levels in a geometric series, plus a control group.

-

Observation Period: Birds are observed for mortality and signs of toxicity for at least 14 days post-dosing.

-

Endpoints: The primary endpoint is the LD50 (median lethal dose), calculated using appropriate statistical methods (e.g., probit analysis). Sub-lethal effects, such as changes in behavior, body weight, and feed consumption, are also recorded.

Fish Acute Toxicity Test (Adapted from OECD Guideline 203)

-

Test Organism: Rainbow Trout (Oncorhynchus mykiss) is a commonly used cold-water species.

-

Test Conditions: The test is conducted in a flow-through, semi-static, or static system for 96 hours.

-

Test Concentrations: At least five concentrations of the test substance, arranged in a geometric series, are used along with a control.

-

Observations: Mortalities and any abnormal behavioral or morphological changes are recorded at 24, 48, 72, and 96 hours.

-

Endpoints: The primary endpoint is the 96-hour LC50 (median lethal concentration).

Daphnia sp. Acute Immobilisation Test (Adapted from OECD Guideline 202)

-

Test Organism: Daphnia magna, less than 24 hours old at the start of the test.[2]

-

Test Conditions: The test is conducted under static conditions for 48 hours.[2]

-

Test Concentrations: A minimum of five concentrations in a geometric series are tested, along with a control.[2]

-

Observations: Immobilisation (inability to swim after gentle agitation for 15 seconds) is recorded at 24 and 48 hours.[2]

-

Endpoints: The primary endpoint is the 48-hour EC50 (median effective concentration for immobilisation).[2]

Honeybee Acute Contact and Oral Toxicity Test (Adapted from OECD Guidelines 214 and 213)

-

Test Organism: Adult worker honeybees (Apis mellifera).[10][11]

-

Contact Toxicity (OECD 214): The test substance, dissolved in a suitable carrier, is applied directly to the dorsal thorax of the bees.[11]

-

Oral Toxicity (OECD 213): Bees are fed a sucrose solution containing the test substance.[11]

-

Dose Levels: A series of at least five doses are tested, along with a control and a toxic standard.[10]

-

Observation Period: Mortality and any abnormal behaviors are recorded at 4, 24, and 48 hours, with potential extension to 96 hours.[10]

-

Endpoints: The LD50 (median lethal dose) is calculated for each exposure route.[10]

Earthworm Acute Toxicity Test (Adapted from OECD Guideline)

-

Test Organism: Adult earthworms (Eisenia fetida).

-

Test Conditions: The test substance is mixed into an artificial soil substrate.

-

Test Concentrations: A range of concentrations is tested to determine a dose-response relationship.

-

Observation Period: Mortality is assessed at 7 and 14 days.

-

Endpoints: The 14-day LC50 is the primary endpoint.

Signaling Pathways and Potential for Endocrine Disruption

The primary mechanism of this compound's toxicity is the inhibition of cytochrome P450-dependent sterol 14α-demethylase.[1] In non-target vertebrates, other cytochrome P450 enzymes are crucial for the synthesis and metabolism of steroid hormones.[2][3][4] Inhibition of these enzymes by this compound or other triazole fungicides can disrupt endocrine function.[2]

Potential signaling pathway disruptions in non-target organisms include:

-

Steroidogenesis: Interference with CYP enzymes involved in the conversion of cholesterol to steroid hormones such as testosterone and estrogen. This can lead to reproductive and developmental effects.[2]

-

Xenobiotic Metabolism: Inhibition of CYP enzymes responsible for metabolizing and detoxifying foreign compounds, which could increase the toxicity of other environmental contaminants.[12]

While the direct effects of this compound on these specific pathways in a wide range of non-target organisms have not been extensively studied, its known mechanism of action suggests a potential for endocrine-disrupting activities.

Conclusion

The available data indicates that this compound presents a varied toxicological profile to non-target organisms. While it demonstrates moderate to low acute toxicity to birds and earthworms, it is more toxic to aquatic organisms like fish. Significant data gaps remain, particularly concerning chronic exposure and the effects on soil microorganisms and non-target plants. The mechanism of action, inhibition of sterol biosynthesis, raises concerns about potential endocrine-disrupting effects in vertebrates due to the non-specific inhibition of cytochrome P450 enzymes. Further research is warranted to fully characterize the long-term ecological risks associated with the use of this compound. This guide serves as a summary of the current understanding and highlights areas where more investigation is needed to ensure the environmental safety of this fungicide.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. researchgate.net [researchgate.net]

- 3. The enzymatic basis of drug-drug interactions with systemic triazole antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drug-drug interactions between triazole antifungal agents used to treat invasive aspergillosis and immunosuppressants metabolized by cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reproductive effects in birds exposed to pesticides and industrial chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Maternal exposure to fenarimol promotes reproductive performance in mouse offspring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fish early-life stage toxicity and environmental relevance: what does high-dose toxicity testing tell us? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Avian transgenerational reproductive toxicity test with in ovo exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Updates on the Effect of Mycotoxins on Male Reproductive Efficiency in Mammals [mdpi.com]

- 10. ENVIRONMENTAL [oasis-lmc.org]

- 11. Long-term oral toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 12. open.clemson.edu [open.clemson.edu]

Nuarimol's spectrum of activity against phytopathogenic fungi

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuarimol is a pyrimidine fungicide recognized for its protective and curative action against a variety of plant pathogenic fungi. Its primary mode of action is the inhibition of sterol biosynthesis, a critical pathway for the integrity of fungal cell membranes. This technical guide provides an in-depth overview of this compound's spectrum of activity, presenting quantitative efficacy data, detailed experimental methodologies, and a visual representation of its mechanism of action.

Spectrum of Activity and Efficacy

This compound demonstrates a broad spectrum of activity, primarily targeting fungi responsible for powdery mildew diseases. It is also effective against other significant phytopathogens. The efficacy of this compound is often quantified by the half-maximal effective concentration (EC50), which represents the concentration of the fungicide required to inhibit 50% of fungal growth.

Recent research has highlighted the enantioselective bioactivity of this compound, with the R-(+)-nuarimol enantiomer exhibiting significantly greater potency against several phytopathogenic fungi compared to the racemic mixture (rac-nuarimol) and the S-(-)-nuarimol enantiomer. The active R-enantiomer contributes to 82-98% of the bioactivity.[1]

Table 1: In Vitro Efficacy (EC50 in mg/L) of this compound Enantiomers Against Various Phytopathogenic Fungi

| Fungal Species | Disease | rac-Nuarimol | R-(+)-Nuarimol | S-(-)-Nuarimol |

| Botrytis cinerea | Gray Mold | 0.85 | 0.39 | 19.95 |

| Sclerotinia sclerotiorum | White Mold | 1.23 | 0.48 | 15.63 |

| Fusarium graminearum | Fusarium Head Blight | 0.76 | 0.31 | 11.24 |

| Rhizoctonia solani | Rhizoctonia Blight | 2.14 | 0.98 | 25.87 |

| Alternaria solani | Early Blight | 1.56 | 0.62 | 21.33 |

| Cercospora arachidicola | Early Leaf Spot | 0.92 | 0.41 | 18.76 |

| Phytophthora capsici | Phytophthora Blight | 3.21 | 1.54 | 35.42 |

Data sourced from a study on the enantioselective bioactivity of this compound.[1]

Mode of Action: Inhibition of Ergosterol Biosynthesis

This compound's fungicidal activity stems from its ability to disrupt the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Specifically, this compound targets and inhibits the enzyme sterol 14-α demethylase (CYP51).[1] This enzyme catalyzes a crucial step in the conversion of lanosterol to ergosterol. The inhibition of CYP51 leads to an accumulation of toxic 14-α-methylated sterols and a depletion of ergosterol, ultimately compromising the structural integrity and function of the fungal cell membrane.[1]

Caption: this compound's inhibition of the ergosterol biosynthesis pathway.

Experimental Protocols

The following is a generalized protocol for determining the in vitro antifungal activity of this compound using a mycelial growth inhibition assay.

1. Preparation of Fungal Cultures:

-

The desired phytopathogenic fungi are cultured on a suitable solid medium, such as Potato Dextrose Agar (PDA), at an appropriate temperature until sufficient mycelial growth is achieved.

2. Preparation of this compound Stock Solution:

-

A stock solution of this compound is prepared by dissolving a known weight of the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10,000 mg/L).

3. Preparation of Fungicide-Amended Media:

-

The this compound stock solution is serially diluted to obtain a range of desired test concentrations.

-

Each dilution is then incorporated into molten PDA at a temperature that does not degrade the fungicide (typically 45-50°C) to achieve the final test concentrations. The final concentration of the solvent (e.g., DMSO) should be consistent across all treatments and the control, and at a level that does not affect fungal growth.

-

A control medium containing only the solvent at the same concentration is also prepared.

-

The amended and control media are poured into sterile Petri dishes.

4. Inoculation and Incubation:

-

A mycelial plug (typically 5 mm in diameter) is taken from the actively growing margin of the fungal culture and placed mycelium-side down in the center of each fungicide-amended and control Petri dish.

-

The inoculated plates are incubated in the dark at the optimal growth temperature for the specific fungus.

5. Data Collection and Analysis:

-

The colony diameter of each fungal culture is measured in two perpendicular directions at regular intervals until the mycelium in the control plates has reached the edge of the plate.

-

The percentage of mycelial growth inhibition is calculated for each this compound concentration using the following formula:

-

Inhibition (%) = [(dc - dt) / dc] x 100

-

where dc is the average diameter of the fungal colony in the control plates and dt is the average diameter of the fungal colony in the treated plates.

-

-

The EC50 value is then determined by probit analysis or by regressing the percentage of inhibition against the logarithm of the fungicide concentration.

Caption: Workflow for in vitro antifungal activity assay of this compound.

Conclusion

This compound is a potent fungicide with a well-defined mode of action against a range of phytopathogenic fungi, particularly those causing powdery mildew. The enantioselective activity of this compound, with the R-(+)-enantiomer being the more active form, presents opportunities for the development of more efficient and targeted fungicidal formulations. The provided data and protocols offer a valuable resource for researchers and professionals in the field of crop protection and fungicide development. Further research into the full spectrum of this compound's activity and the mechanisms of resistance is warranted to ensure its continued efficacy in integrated pest management strategies.

References

Methodological & Application

Application Note: Quantification of Nuarimol using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Nuarimol, a systemic fungicide. The described protocol is applicable for the determination of this compound residues in various matrices, such as fruits, vegetables, and soil, making it a valuable tool for researchers, scientists, and professionals in drug development and environmental monitoring. The method utilizes a reversed-phase C18 column with UV detection, providing excellent sensitivity and selectivity. This document provides a comprehensive experimental protocol, including sample preparation, chromatographic conditions, and method validation parameters.

Introduction

This compound, α-(2-chlorophenyl)-α-(4-fluorophenyl)-5-pyrimidinemethanol, is a widely used fungicide for the control of powdery mildew on various crops. Its persistence and potential environmental impact necessitate a sensitive and accurate analytical method for its quantification in different sample matrices. High-Performance Liquid Chromatography (HPLC) with UV detection offers a cost-effective and reliable solution for this purpose. This application note presents a validated HPLC-UV method for the determination of this compound, providing detailed protocols and performance data to facilitate its implementation in analytical laboratories.

Experimental

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

-

Chemicals and Reagents:

-

This compound analytical standard (Pestanal® or equivalent)

-

HPLC grade acetonitrile

-

HPLC grade water

-

Analytical grade reagents for sample preparation (e.g., magnesium sulfate, sodium chloride)

-

Chromatographic Conditions

A representative set of chromatographic conditions for the analysis of this compound is presented in Table 1. These parameters may be optimized to suit specific instrumentation and sample matrices.

Table 1: HPLC Chromatographic Conditions for this compound Analysis

| Parameter | Recommended Condition |

| Stationary Phase | C18 Reversed-Phase Column (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Run Time | Approximately 10 minutes |

Protocols

Standard Solution Preparation

-

Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (QuEChERS Method for Fruit and Vegetable Samples)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[1][2]

-

Homogenization: Homogenize a representative 10-15 g sample of the fruit or vegetable.

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥ 3000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

-

Shake for 30 seconds.

-

Centrifuge at ≥ 3000 rpm for 5 minutes.

-

-

Final Extract: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Data Analysis and Quantification

The concentration of this compound in the samples is determined by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the working standard solutions.

Method Validation

The described HPLC method should be validated to ensure its suitability for the intended application. Key validation parameters are summarized in Table 2. These values are representative and may vary depending on the specific laboratory conditions and instrumentation.

Table 2: Representative Method Validation Parameters for this compound Quantification

| Parameter | Typical Performance |

| Retention Time (tR) | ~ 5.5 min |

| Linearity (R²) | ≥ 0.999 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Recovery | 85 - 105% |

| Precision (RSD%) | < 2% |

| Specificity | No interference from matrix components |

Results and Discussion

The HPLC method described provides a reliable and efficient means for the quantification of this compound. The use of a C18 column with a mobile phase of acetonitrile and water allows for good separation of this compound from potential matrix interferences. The QuEChERS sample preparation method is effective for extracting this compound from complex food matrices with good recovery rates. The validation data demonstrates that the method is linear, sensitive, accurate, and precise.

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Key components of the HPLC system.

Conclusion

The HPLC-UV method detailed in this application note is a suitable and validated procedure for the routine quantification of this compound in various sample matrices. The method is straightforward, cost-effective, and provides the necessary sensitivity and selectivity for residue analysis. The provided protocols and validation data serve as a valuable resource for laboratories involved in food safety, environmental monitoring, and agricultural research.

References

Application Note & Protocol: Analysis of Nuarimol Residues in Fruit Crops

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuarimol is a systemic fungicide used to control a variety of fungal diseases in fruit crops. Its use necessitates the development of robust and reliable analytical methods to monitor its residue levels, ensuring they do not exceed the established Maximum Residue Limits (MRLs). This document provides a detailed protocol for the analysis of this compound residues in fruit matrices using the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Experimental Protocol

This protocol is based on established methodologies for pesticide residue analysis in fruits and vegetables.[1][2][3][4]

Materials and Reagents

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Acetone, n-Hexane (all HPLC or pesticide residue grade)

-

Reagents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Primary Secondary Amine (PSA) sorbent, C18 sorbent, Graphitized Carbon Black (GCB) for pigmented fruits.

-

Standards: Certified reference standard of this compound.

-

Equipment: High-speed homogenizer, centrifuge, vortex mixer, nitrogen evaporator, analytical balance, LC-MS/MS or GC-MS/MS system.

Sample Preparation (QuEChERS Method)

The QuEChERS method is a streamlined procedure for extracting pesticide residues from food matrices.[1][2]

-

Homogenization: Weigh 10-15 g of a representative sample of the fruit crop into a 50 mL centrifuge tube. For dry fruits like raisins, rehydrate the sample with a specified volume of deionized water before homogenization.[1]

-

Extraction:

-

Add 10 mL of acetonitrile to the centrifuge tube.

-

Add the appropriate QuEChERS extraction salt packet (commonly containing MgSO₄ and NaCl).

-

Cap the tube and shake vigorously for 1 minute to ensure thorough mixing and prevent salt coagulation.[5]

-

-

Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.[1][5] This will separate the sample into an upper acetonitrile layer (containing the pesticides) and a lower layer of water and sample solids.

Dispersive Solid-Phase Extraction (dSPE) Cleanup

The dSPE step is crucial for removing interfering matrix components.[1]

-

Transfer: Transfer a portion of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL dSPE tube. The dSPE tube should contain a mixture of sorbents. A common combination for fruits is MgSO₄, PSA, and C18.[1] For pigmented fruits, GCB may be added, but it should be used with caution as it can adsorb planar pesticides.

-

Vortex and Centrifuge: Cap the dSPE tube, vortex for 30 seconds to 1 minute, and then centrifuge at ≥3000 x g for 5 minutes.[1][5]

Final Extract Preparation

-

Collection: Carefully collect the purified supernatant.

-

Solvent Exchange (for GC-MS/MS): For GC-MS/MS analysis, an aliquot of the supernatant may be evaporated to near dryness under a gentle stream of nitrogen and reconstituted in a solvent suitable for GC analysis, such as acetone:n-hexane (1:1, v/v).[5]

-

Dilution (for LC-MS/MS): For LC-MS/MS analysis, the extract is often diluted with deionized water or a suitable mobile phase component to reduce matrix effects.[1]

-

Filtration: Filter the final extract through a 0.22 µm syringe filter before injection into the analytical instrument.[6]

Instrumental Analysis

Both LC-MS/MS and GC-MS/MS are powerful techniques for the determination of pesticide residues.[2][7]

LC-MS/MS Analysis

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like ammonium formate or formic acid to improve ionization.[1]

-

Ionization: Electrospray Ionization (ESI) in positive mode is typically suitable for this compound.

-

Detection: Multiple Reaction Monitoring (MRM) mode should be used for quantification and confirmation, monitoring at least two specific precursor-to-product ion transitions for this compound.

GC-MS/MS Analysis

-

Column: A low-bleed capillary column such as a DB-5MS is recommended.[5]

-

Carrier Gas: Helium at a constant flow rate.[5]

-

Injection: Splitless injection is preferred for trace analysis.[5]

-

Ionization: Electron Ionization (EI).

-

Detection: MRM mode, monitoring specific parent-to-daughter ion transitions for this compound.

Data Presentation

Quantitative data should be summarized in clear and structured tables to facilitate comparison and interpretation.

Table 1: Method Performance Parameters for this compound Analysis

| Parameter | Result |

| Linearity (R²) | >0.99 |

| Limit of Detection (LOD) | To be determined experimentally |

| Limit of Quantification (LOQ) | To be determined experimentally |

| Recovery (%) | 70-120% |

| Precision (RSD %) | <20% |

Table 2: this compound Residue Levels in Fruit Samples

| Sample ID | Crop Type | This compound Concentration (mg/kg) | MRL (mg/kg) |

| Sample 1 | Apple | Value | Reference MRL |

| Sample 2 | Grape | Value | Reference MRL |

| Sample 3 | Strawberry | Value | Reference MRL |

Note: MRLs for this compound can vary by country and crop. The European Union has proposed reducing the MRL for the related compound Fenarimol to the limit of determination (0.01 mg/kg) for several fruits.[8] It is crucial to consult the relevant regulatory body for current MRLs.

Experimental Workflow Diagram

References

- 1. gcms.cz [gcms.cz]

- 2. Establishment of an LC-MS/MS Method for the Determination of 45 Pesticide Residues in Fruits and Vegetables from Fujian, China - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LC-MS/MS determination of pesticide residues in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Validation of a fast and easy method for the determination of residues from 229 pesticides in fruits and vegetables using gas and liquid chromatography and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fda.gov.tw [fda.gov.tw]

- 6. food.actapol.net [food.actapol.net]

- 7. mdpi.com [mdpi.com]

- 8. Maximum residue levels for fenarimol - AGRINFO Platform [agrinfo.eu]

Application Note: Extraction and Quantification of Nuarimol from Soil Samples

Abstract

This application note details a robust and efficient method for the extraction and quantification of the fungicide Nuarimol from soil samples. The protocol utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, followed by analysis using either Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This methodology is intended for use by researchers, scientists, and professionals in environmental monitoring and drug development to accurately determine this compound residues in soil matrices.

Introduction

This compound, a systemic fungicide, is used to control a variety of fungal diseases on crops.[1][2] Its persistence and potential mobility in soil necessitate reliable analytical methods to monitor its environmental fate and ensure compliance with regulatory limits. Soil, being a complex and heterogeneous matrix, presents analytical challenges requiring effective extraction and cleanup procedures to ensure accurate quantification.[3] The QuEChERS method has been demonstrated to be a highly effective approach for the multi-residue analysis of pesticides in soil, offering high recovery rates and simplified workflows.[3][4] This application note provides a detailed protocol for this compound analysis, from sample collection to final quantification.

Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₂ClFN₂O | [5][6] |

| Molecular Weight | 314.74 g/mol | [5][6] |

| Water Solubility | 26 mg/L (at 20°C, pH 7) | [2] |

| Organic Solvent Solubility | Acetone: 170,000 mg/L, Methanol: 55,000 mg/L | [2] |

| XLogP3 | 2.68 | [1] |

The moderate water solubility and high solubility in organic solvents like acetonitrile and methanol make these solvents suitable for extracting this compound from the soil matrix.[2]

Experimental Protocols

Soil Sample Preparation

Proper sample preparation is crucial for obtaining accurate and reproducible results.

Materials:

-

Shovel or soil auger

-

Stainless steel bowl or tray

-

2 mm sieve

-

Mortar and pestle or grinder

-

Analytical balance

Protocol:

-

Collect soil samples from the desired depth using a shovel or soil auger.

-

Air-dry the soil samples at room temperature (20-25°C) in a well-ventilated area until a constant weight is achieved. Avoid oven-drying at high temperatures, as this may degrade the analyte.[7]

-

Homogenize the dried soil sample by passing it through a 2 mm sieve to remove stones and large debris.[7]

-

Further grind the sieved soil to a fine powder using a mortar and pestle or a mechanical grinder to ensure homogeneity.

-

Store the prepared soil sample in a labeled, airtight container at 4°C until extraction.

This compound Extraction using the QuEChERS Method

This protocol is a modification of the original QuEChERS method, optimized for soil matrices.[3][4][8]

Materials:

-

50 mL polypropylene centrifuge tubes with screw caps

-

Acetonitrile (ACN), HPLC grade

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Vortex mixer

-

Centrifuge

Protocol:

-

Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube.[8]

-

Add 10 mL of acetonitrile to the tube.

-

Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction of this compound from the soil particles.

-

Add the QuEChERS extraction salts: 4 g of anhydrous MgSO₄ and 1 g of NaCl. The addition of salt induces phase separation.[8]

-

Immediately cap the tube and shake vigorously for 1 minute.

-

Centrifuge the tube at ≥3000 rcf for 5 minutes to separate the acetonitrile layer from the solid soil matrix and aqueous layer.[8]

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

The d-SPE step is critical for removing interfering matrix components.[3][9]

Materials:

-

15 mL polypropylene centrifuge tubes

-

Anhydrous magnesium sulfate (MgSO₄)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Micropipette

-

Vortex mixer

-

Centrifuge

Protocol:

-

Transfer 1 mL of the acetonitrile supernatant from the extraction step into a 15 mL centrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.[8]

-

Vortex the tube for 30 seconds to disperse the sorbents.

-

Centrifuge at ≥5000 rcf for 2 minutes.

-

The resulting supernatant is the final extract, ready for analysis.

Quantification by GC-MS or HPLC-MS/MS

The final extract can be analyzed by either GC-MS or HPLC-MS/MS. The choice of instrument will depend on availability and laboratory preference.

GC-MS Analysis (General Conditions):

-

Column: A non-polar or semi-polar capillary column, such as a DB-5ms or equivalent.

-

Injector: Splitless mode at 250-280°C.

-

Oven Program: Start at a lower temperature (e.g., 70°C), ramp up to a final temperature of around 300°C. The specific ramp rates and hold times should be optimized for this compound.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

MS Detector: Electron Ionization (EI) source at 70 eV. Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic this compound ions.

HPLC-MS/MS Analysis (General Conditions):

-

Column: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid or ammonium formate to improve ionization.

-

Flow Rate: 0.2-0.4 mL/min.

-

Ion Source: Electrospray Ionization (ESI) in positive ion mode.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for this compound must be determined by direct infusion of a standard solution.

Data Presentation